REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[N:6][C:5]=1Cl.C([O-])=O.[NH4+]>[Pd]>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[N:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=C(C(=C1)F)C)Cl)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The atmosphere of the vessel is evacuated
|
Type
|
ADDITION
|
Details
|
refilled with Ar three times
|
Type
|
ADDITION
|
Details
|
To this is added MeOH (30 mL)
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a pad of diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a solid
|
Type
|
WASH
|
Details
|
The material is washed with EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=C(C(=C1)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 61.6% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |